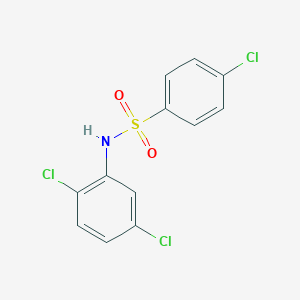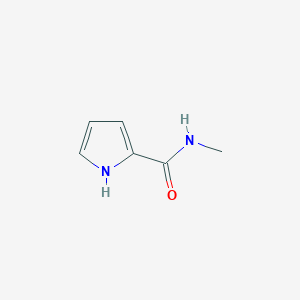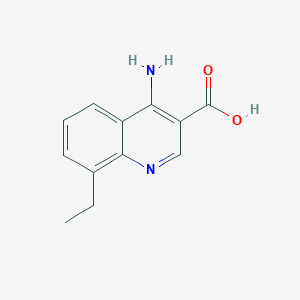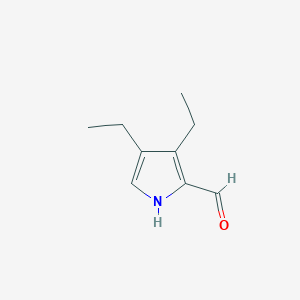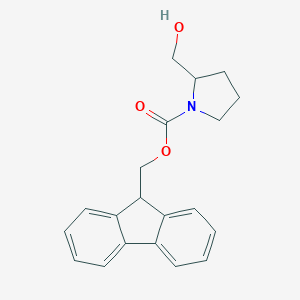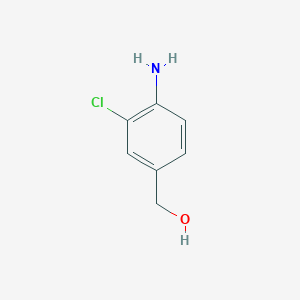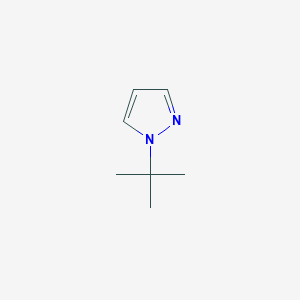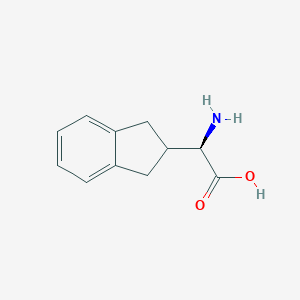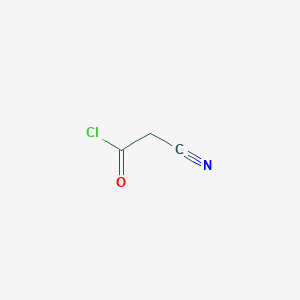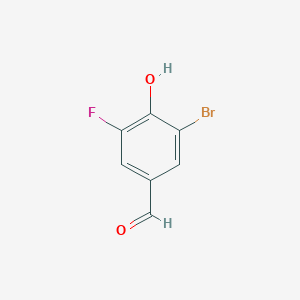
3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Übersicht
Beschreibung
3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Synthesis
Research has explored the use of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in various synthetic and analytical chemistry applications. For instance, gas chromatography has been utilized for the separation and determination of related compounds, demonstrating the compound's significance in analytical methodologies for precise and accurate analysis (Shi Jie, 2000). Additionally, advancements in synthesis techniques have achieved high yields of similar brominated hydroxybenzaldehydes, highlighting the compound's role in the preparation of complex molecules (Qi Guo-rong, 2003; Zhang Song-pei, 2009).
Material Science
In material science, the compound has been involved in creating novel polymorphs with unique physical properties. A study reported a new polymorph of a related bromo-hydroxybenzaldehyde, demonstrating the potential for developing materials with specific crystallographic characteristics (M. Silva et al., 2004).
Organic Chemistry and Drug Development
The compound's derivatives have been synthesized and characterized, indicating its utility in creating bioactive molecules for potential therapeutic applications. For example, the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines from bromo-fluorobenzaldehydes showcases the compound's role in generating novel pharmacophores (S. G. Jagadhani et al., 2015).
Environmental Chemistry
In environmental chemistry, derivatives of bromo-hydroxybenzaldehydes have been used for the preconcentration and detection of trace metals in water samples, underlining the compound's application in environmental monitoring and pollution assessment (S. Fathi, M. Yaftian, 2009).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It has been used to prepare derivatives to treat malignant tumors and inflammatory disorders . This suggests that its targets could be related to pathways involved in these conditions.
Mode of Action
Based on its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders, it can be inferred that it may interact with its targets to modulate these conditions .
Biochemical Pathways
Given its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders, it may be involved in pathways related to these conditions .
Pharmacokinetics
Its storage temperature under inert gas (nitrogen or argon) at 2-8°c suggests that it may have specific stability and solubility characteristics that could impact its bioavailability .
Result of Action
Its use in the synthesis of derivatives for treating malignant tumors and inflammatory disorders suggests that it may have effects on cellular proliferation and inflammation .
Action Environment
Its storage under inert gas (nitrogen or argon) at 2-8°c suggests that it may be sensitive to oxygen and temperature .
Eigenschaften
IUPAC Name |
3-bromo-5-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFKQZWBRMALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595694 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185345-46-4 | |
| Record name | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
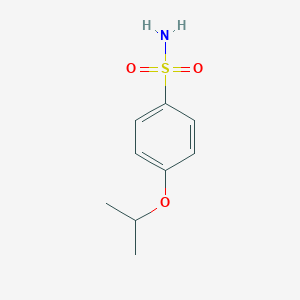
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
